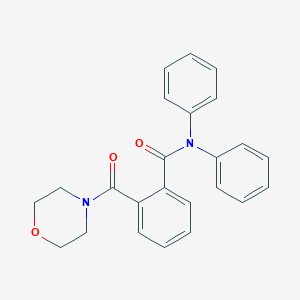
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a chlorophenyl group, a fluoro group, and a morpholinylsulfonyl group attached to a benzamide core.
Vorbereitungsmethoden
The synthesis of N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including the introduction of the chlorophenyl, fluoro, and morpholinylsulfonyl groups onto the benzamide core. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nitration and Reduction: The starting material, a benzene derivative, undergoes nitration to introduce a nitro group, which is then reduced to an amine.
Chlorination and Fluorination: The amine is chlorinated to introduce the chlorophenyl group, followed by fluorination to add the fluoro group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(3-CHLOROPHENYL)-4-FLUORO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide: This compound has a methyl group instead of a fluoro group, which may result in different chemical and biological properties.
N-(3-chlorophenyl)-4-chloro-3-(4-morpholinylsulfonyl)benzamide: The presence of a chloro group instead of a fluoro group can also lead to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H16ClFN2O4S |
|---|---|
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-13-2-1-3-14(11-13)20-17(22)12-4-5-15(19)16(10-12)26(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
InChI-Schlüssel |
ATPSGMYGGVDVAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,5-Dimethylphenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340676.png)
![2-Oxo-2-phenylethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340678.png)


![3-amino-N-[3-(cyclohexylcarbamoyl)phenyl]benzamide](/img/structure/B340682.png)


![4-bromo-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B340687.png)





